![molecular formula C18H31NO4 B15293298 Bisoprolol fumarate impurity F [EP impurity] CAS No. 1798418-82-2](/img/structure/B15293298.png)
Bisoprolol fumarate impurity F [EP impurity]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol typically involves multiple steps, including the formation of the phenoxy group, the introduction of the isopropylamino group, and the final coupling of these intermediates. Common reagents used in these reactions include phenols, alkyl halides, and amines. Reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is used as a model compound to study the reactivity of beta-blockers and their interactions with various reagents.
Biology
In biological research, this compound is used to investigate the effects of beta-blockers on cellular processes and receptor binding.
Medicine
Medically, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.
Industry
In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP signaling cascade.
相似化合物的比较
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
Comparison
Compared to propranolol, atenolol, and metoprolol, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol may have unique structural features that influence its binding affinity and selectivity for beta-adrenergic receptors. These differences can result in variations in therapeutic efficacy and side effect profiles.
属性
CAS 编号 |
1798418-82-2 |
|---|---|
分子式 |
C18H31NO4 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-(propan-2-ylamino)-2-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-18(12-20)23-17-7-5-16(6-8-17)13-21-9-10-22-15(3)4/h5-8,14-15,18-20H,9-13H2,1-4H3 |
InChI 键 |
NPQWPWBGYXSJNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(CO)OC1=CC=C(C=C1)COCCOC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


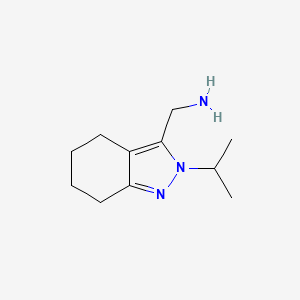
![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
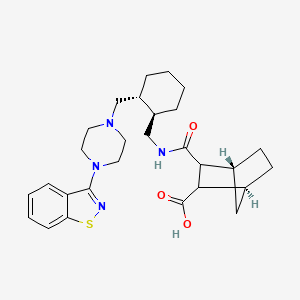
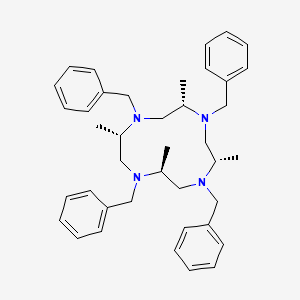
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
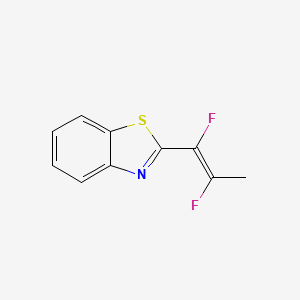
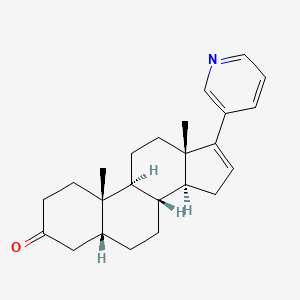
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
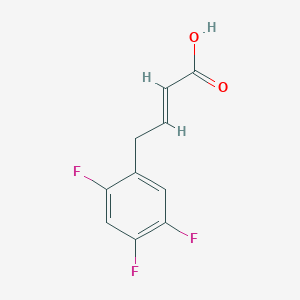
![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)


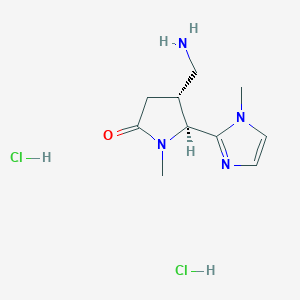
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B15293294.png)
